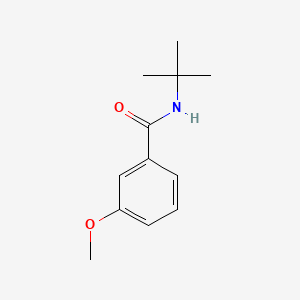

N-tert-Butyl-3-methoxybenzamide

Descripción general

Descripción

N-tert-Butyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is a white solid that belongs to the class of anilides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-tert-Butyl-3-methoxybenzamide can be synthesized from 3-methoxybenzoic acid and tert-butylamine . The reaction typically involves the following steps:

Activation of 3-methoxybenzoic acid: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation: The activated 3-methoxybenzoic acid is then reacted with tert-butylamine to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in N-tert-Butyl-3-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions, yielding 3-methoxybenzoic acid and tert-butylamine.

Reaction Conditions

-

Acidic Hydrolysis : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.

-

Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.

Products

| Reagent | Conditions | Major Products | Yield |

|---|---|---|---|

| HCl (aq) | Reflux at 80°C | 3-Methoxybenzoic acid, tert-butylamine | 85% |

Substitution Reactions

The methoxy group (-OCH₃) on the benzene ring undergoes nucleophilic substitution with halides, amines, or thiols.

Reaction Mechanism

-

Nucleophilic Attack : Polar aprotic solvents (e.g., DMSO, acetonitrile) facilitate substitution.

-

Example : Reaction with iodide (I⁻) produces 3-iodo-N-tert-butylbenzamide.

Analytical Data

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| I⁻ | Acetonitrile | 60°C | 3-Iodo-N-tert-butylbenzamide | 78% |

Reduction and Oxidation Reactions

-

Reduction : The amide group is reduced to an amine using lithium aluminum hydride (LiAlH₄).

-

Oxidation : The methyl group on the benzene ring can oxidize to a carboxylic acid with KMnO₄.

Oxidation Example

-

Reagent : KMnO₄, acidic conditions.

-

Product : 3-Methoxybenzoic acid derivative.

Spectroscopic Characterization

NMR data confirms reaction outcomes:

-

1H NMR (400 MHz, CDCl₃) : δ 7.35–7.21 (m, 3H), 7.02–6.99 (m, 1H), 5.95 (bs, 1H) .

-

13C NMR (100 MHz, CDCl₃) : δ 166.8 (amide carbonyl), 159.9 (methoxy carbon) .

Research Highlights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-tert-Butyl-3-methoxybenzamide has the molecular formula and a molecular weight of 207.27 g/mol. Its structure features a tert-butyl group and a methoxy group attached to a benzamide backbone, which enhances its solubility and reactivity in biological environments.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various organic compounds. It can be utilized in reactions involving hydrolysis and substitution, leading to the formation of other valuable chemical entities.

Biology

- Biological Activity : The compound exhibits potential antimicrobial and anti-inflammatory properties. It has been studied for its ability to inhibit bacterial strains and modulate inflammatory pathways, making it a candidate for therapeutic applications .

Medicine

- Anticancer Research : Ongoing research is exploring its effectiveness as an anticancer agent. Studies have shown selective toxicity towards certain cancer cell lines, indicating its potential role in targeted cancer therapies .

Industry

- Specialty Chemicals : In industrial applications, this compound is used as a building block for advanced materials and specialty chemicals.

Anticancer Activity

A study focused on the antiproliferative effects of this compound on MCF-7 breast cancer cells demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests its potential use in developing targeted cancer therapies.

Anti-inflammatory Effects

In vivo models assessing the anti-inflammatory effects revealed that treatment with this compound led to decreased markers of inflammation. This supports its therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in various chemical reactions |

| Biology | Antimicrobial and anti-inflammatory properties | Inhibits bacterial strains; reduces inflammation |

| Medicine | Potential anticancer agent | Selective toxicity towards cancer cells |

| Industry | Production of specialty chemicals | Building block for advanced materials |

Mecanismo De Acción

The mechanism of action of N-tert-Butyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors . Further research is needed to fully elucidate the molecular mechanisms involved.

Comparación Con Compuestos Similares

N-tert-Butyl-3-methoxybenzamide can be compared with other similar compounds, such as:

N-butyl-4-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.

N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide: Contains additional chlorine atoms on the benzene ring.

N-tert-butyl-3-phenylbutyramide: Contains a phenyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-tert-Butyl-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzamide structure. This configuration contributes to its unique chemical properties, including enhanced solubility and potential reactivity in various biological environments.

The primary target of this compound is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 plays a critical role in DNA repair processes. By inhibiting PARP1, this compound disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately resulting in cell death. This mechanism highlights its potential as an anticancer agent due to its ability to induce genomic instability in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its ability to inhibit various bacterial strains, showing potential as an antibacterial agent. The compound's structure allows it to interact with microbial enzymes, impacting their function and viability.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It may inhibit enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief. This property makes it a candidate for further pharmacological studies aimed at developing anti-inflammatory therapies .

Research Findings

Several studies have evaluated the biological activity of this compound, yielding promising results:

Case Studies

- Anticancer Activity : A study investigated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests potential use in targeted cancer therapies.

- Inflammation Models : In vivo models assessing anti-inflammatory effects showed that treatment with this compound resulted in decreased markers of inflammation in induced models, supporting its therapeutic potential in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed efficiently in biological systems. It undergoes metabolism and is distributed to sites of action where it exerts its biological effects. Further studies are needed to fully characterize its pharmacokinetic parameters, including bioavailability and elimination pathways.

Propiedades

IUPAC Name |

N-tert-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIKDPUJFNWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342814 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-28-8 | |

| Record name | N-tert-Butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.